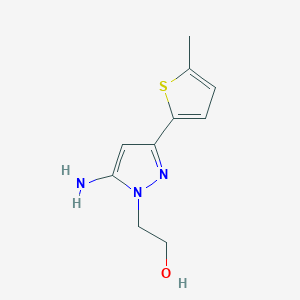
2-(5-Amino-3-(5-methylthiophen-2-yl)-1h-pyrazol-1-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Amino-3-(5-methylthiophen-2-yl)-1h-pyrazol-1-yl)ethan-1-ol is a heterocyclic compound that contains both a thiophene and a pyrazole ring. These types of compounds are often of interest due to their diverse biological activities and potential applications in medicinal chemistry. The presence of the amino group and the hydroxyl group in the structure suggests that this compound could participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of catalytic systems to facilitate the cyclization and coupling reactions, as well as the implementation of continuous flow processes to improve efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Potential use as a probe to study biological processes involving thiophene and pyrazole derivatives.
Medicine: Investigated for its potential as a therapeutic agent due to its biological activity.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 2-(5-Amino-3-(5-methylthiophen-2-yl)-1h-pyrazol-1-yl)ethan-1-ol would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The presence of the amino and hydroxyl groups allows for hydrogen bonding and other interactions with biological targets, potentially leading to inhibition or activation of specific pathways.
Vergleich Mit ähnlichen Verbindungen
Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid, which are known for their biological activity.
Pyrazole Derivatives: Compounds like 3,5-dimethylpyrazole, which have applications in medicinal chemistry.
Uniqueness: 2-(5-Amino-3-(5-methylthiophen-2-yl)-1h-pyrazol-1-yl)ethan-1-ol is unique due to the combination of the thiophene and pyrazole rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader array of biological targets compared to compounds containing only one of these rings.
Eigenschaften
Molekularformel |
C10H13N3OS |
|---|---|
Molekulargewicht |
223.30 g/mol |
IUPAC-Name |
2-[5-amino-3-(5-methylthiophen-2-yl)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C10H13N3OS/c1-7-2-3-9(15-7)8-6-10(11)13(12-8)4-5-14/h2-3,6,14H,4-5,11H2,1H3 |
InChI-Schlüssel |
STRRIWHEZVIBET-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(S1)C2=NN(C(=C2)N)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



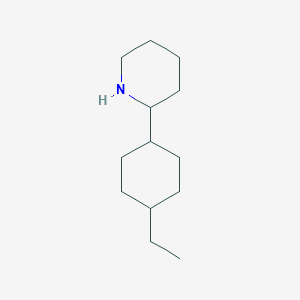
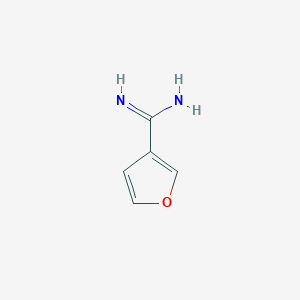

![rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)piperidine-4-carboxylicacid,cis](/img/structure/B13616051.png)

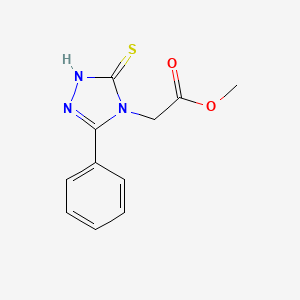


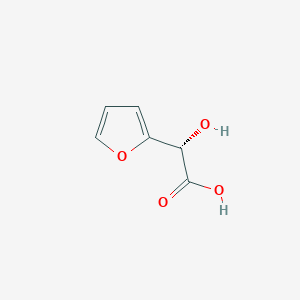

![methyl (2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylate](/img/structure/B13616089.png)
![(2R)-2-[(oxan-4-yl)formamido]propanoic acid](/img/structure/B13616090.png)

